N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1796915-64-4) is a pyrazole derivative with the molecular formula C₇H₁₀F₃N₃ and a monoisotopic mass of 193.082682 g/mol . Structurally, it features a trifluoromethyl (-CF₃) group at position 3 and an N-propyl substituent at the amine position of the pyrazole ring. The compound’s synthesis typically involves multi-step reactions, including diazotization and coupling procedures, as seen in related pyrazol-5-amine derivatives . Its discontinued commercial status (CymitQuimica, Ref: 10-F610545) suggests challenges in large-scale production or niche applications .
Properties
IUPAC Name |
N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-2-3-11-6-4-5(12-13-6)7(8,9)10/h4H,2-3H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEOVMFFVWVQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NNC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine
One direct approach to prepare this compound is the alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine with 1,3-dibromopropane in the presence of a base such as triethylamine. This reaction is typically conducted in 1,4-dioxane solvent at elevated temperatures (0–100 °C) over 12 hours. The reaction proceeds through nucleophilic substitution where the pyrazolyl amine attacks the alkyl halide, resulting in N-propyl substitution.
- Reaction conditions:
- Solvent: 1,4-dioxane
- Base: Triethylamine (5 equiv.)
- Alkylating agent: 1,3-dibromopropane (1.2 equiv.)
- Temperature: 0–100 °C
- Time: 12 hours
- Yield: Typically moderate, with purification by flash chromatography
- Characterization: 1H NMR, LC-MS (m/z 192 [M+H]+)
One-Pot Synthesis via β-Ketonitrile and Hydrazine Condensation
The synthesis of 5-aminopyrazoles with trifluoromethyl substitution can also be achieved by the condensation of β-ketonitriles bearing trifluoromethyl groups with hydrazine derivatives. This method involves the formation of the pyrazole ring in one pot, offering a straightforward route to the core structure, which can then be alkylated to introduce the N-propyl group.
Microwave-Assisted Coupling Reactions
Microwave irradiation has been applied to accelerate the synthesis of pyrazole derivatives. For example, the reaction of 3-(trifluoromethyl)-1H-pyrazol-5-amine with activated carbonyl compounds in the presence of potassium phosphate in 1-methoxy-2-propanol at 180 °C for 15 minutes under microwave conditions yields substituted pyrazole derivatives. Although this method is more commonly used for complex derivatives, it can be adapted for N-propyl substitution through appropriate choice of reagents.
Reaction Summary Table
Research Findings and Analysis
The alkylation method using 1,3-dibromopropane is a direct and relatively straightforward approach to introduce the N-propyl group on the pyrazol-5-amine core. The reaction benefits from mild base conditions and moderate temperatures but requires prolonged reaction times for completion.
The condensation of β-ketonitriles with hydrazine derivatives is well-established for synthesizing 5-aminopyrazoles, offering flexibility in substituent introduction, including trifluoromethyl groups. This method is advantageous for its one-pot nature and potential scalability.
Microwave-assisted synthesis provides a rapid alternative to conventional heating, reducing reaction times significantly. However, yields may vary, and optimization is necessary depending on the substrate and desired substitution pattern.
The presence of the trifluoromethyl group enhances the chemical stability and lipophilicity of the pyrazole ring, which is beneficial for medicinal chemistry applications. The synthetic methods must therefore accommodate this electron-withdrawing group without compromising the integrity of the pyrazole core.
Chemical Reactions Analysis
Types of Reactions
N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibits potential antimicrobial properties. Its ability to penetrate cell membranes effectively due to the trifluoromethyl group allows it to interact with biological targets, suggesting its applicability in developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It may modulate biochemical pathways associated with inflammation, making it a candidate for therapeutic applications in treating inflammatory diseases.
Potential Drug Development
The unique structural features of this compound position it as a promising lead compound in drug discovery. Its interactions with specific molecular targets within biological systems could lead to the development of novel therapeutics .
Material Science
This compound has also found applications in material science. Its chemical stability and reactivity make it suitable for synthesizing advanced materials, including polymers and coatings that require specific thermal and mechanical properties.
Synthesis of Advanced Materials
The compound can be utilized in the synthesis of functionalized polymers that exhibit enhanced properties such as improved thermal stability and chemical resistance. This makes it valuable in industries where material performance is critical.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Pyrazole Ring : Utilizing appropriate reagents to create the pyrazole structure.
- Substitution Reactions : Introducing the trifluoromethyl and propyl groups through nucleophilic substitution methods.
- Purification : Employing techniques such as crystallization or chromatography to isolate the desired product with high purity.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrazole compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents could enhance efficacy, paving the way for further optimization in drug design .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential role as an anti-inflammatory agent. This finding supports its further investigation as a therapeutic option for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Group : The -CF₃ group is a common feature, enhancing metabolic stability and lipophilicity in drug candidates .
- N-Alkyl vs. Aryl Substituents : N-propyl (target compound) and N-ethyl analogs exhibit lower molecular weights compared to aryl-substituted derivatives (e.g., phenyl or fluorophenyl), impacting solubility and bioavailability.
- Synthetic Efficiency : N-methyl-1-phenyl derivatives achieve higher yields (95%) than fluorophenyl analogs (58%) , likely due to steric and electronic effects during coupling.
Spectroscopic and Analytical Data
- NMR and HRMS : For N-(tert-butyl)-1-tosyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, ¹³C NMR peaks at δ 157.86 (C=O) and HRMS (M+H)⁺ 384.1761 confirm structural integrity . Similar methods validate the target compound’s purity .
- IR Spectroscopy : Trifluoromethylated pyrazoles show characteristic C-F stretches near 1174 cm⁻¹ , a feature shared across analogs.
Reactivity and Functionalization
- Sulfenylation : Polysubstituted pyrazol-5-amines undergo tetrabutylammonium iodide-mediated sulfenylation with arylsulfonyl hydrazides, yielding thioether derivatives . Reactivity depends on substituent electronic profiles; electron-withdrawing groups (e.g., -CF₃) may slow nucleophilic attacks.
- Diazonium Salt Formation : Pyrazol-5-amines react with nitrites to form diazonium salts, a precursor for triazole hybrids . The target compound’s propyl group may sterically hinder such reactions compared to smaller N-alkyl groups.
Pharmacological and Industrial Relevance
- Agrochemical Applications : Trifluoromethyl pyrazoles are prevalent in herbicides and insecticides. The discontinued status of the target compound may reflect regulatory or efficacy issues compared to commercial analogs .
Biological Activity
N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity.
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.
- Mechanism of Action : this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its effectiveness against cancer cells, as it disrupts mitotic processes essential for cell division .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.5 |
| Similar Pyrazole Derivative | MCF-7 | 0.08 |
2. Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds like this compound have been studied for their anti-inflammatory effects.
- Inhibition of Cytokines : The compound has been reported to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases .
| Study | Model | Result |
|---|---|---|
| In vitro | THP1 Cells | 97.7% inhibition of TNF-alpha at 10 µM |
| In vivo | Mouse Model | Significant reduction in serum TNF-alpha |
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also garnered attention. Research indicates that this compound exhibits activity against various bacterial strains.
- Mechanism : The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Study: Anticancer Efficacy
A study investigated the efficacy of this compound on human lung cancer cells (A549). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 0.5 µM, demonstrating its potential as an anticancer agent.
Research Findings on Anti-inflammatory Effects
In a controlled experiment involving LPS-stimulated macrophages, this compound effectively reduced TNF-alpha production by 97.7% at a concentration of 10 µM, highlighting its potent anti-inflammatory properties .
Q & A
Q. What are the key synthetic routes for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of β-ketonitriles with hydrazine derivatives. For example, 3-(trifluoromethyl)-1H-pyrazol-5-amine analogs are synthesized by reacting β-ketonitriles (e.g., 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile) with anhydrous hydrazine in ethanol under reflux, achieving ~90% yield after crystallization . Substituting hydrazine with N-propylhydrazine could introduce the N-propyl group. Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios (e.g., 1:1 hydrazine:ketonitrile) are critical for minimizing side products like regioisomers .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Combine 1H-NMR to confirm proton environments (e.g., pyrazole NH at δ 13.09 ppm, trifluoromethyl singlet), ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z 302), and HPLC (e.g., retention time ~5.09 min) to assess purity . For advanced validation, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves regiochemical ambiguities in pyrazole ring substitution .
Q. What solvents and workup protocols are optimal for isolating this compound?
- Methodological Answer : Use polar aprotic solvents (e.g., THF, ethanol) for reactions. Post-synthesis, precipitate the product using cold water or diethyl ether, followed by washing with saturated NaHCO₃ (to remove acidic impurities) and 1N HCl (to eliminate basic byproducts). Drying under high vacuum ensures removal of residual solvents .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. Trifluoromethyl groups at the 3-position direct hydrazine attack to the 5-position due to their electron-withdrawing nature. For N-propyl substitution, use N-monosubstituted hydrazines (e.g., N-propylhydrazine) to avoid competing N,N-disubstituted byproducts. Computational modeling (DFT) of transition states can predict regiochemical outcomes .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?
- Methodological Answer : Contradictions in NMR shifts (e.g., NH proton visibility in DMSO-d6 vs. CDCl₃) arise from solvent-dependent tautomerism. Use variable-temperature NMR to suppress exchange broadening or employ deuterated solvents with low polarity (e.g., CDCl₃) to stabilize specific tautomers. Cross-reference with IR spectroscopy (e.g., NH stretches at ~3400 cm⁻¹) for confirmation .
Q. How can this compound be functionalized for biological activity studies?
- Methodological Answer : Introduce pharmacophores via amide coupling (e.g., with thioglycolic acid to form N-(pyrazolyl)-2-mercaptoacetamide) under anhydrous toluene at 110°C. Monitor reaction progress via HPLC, and purify by sequential washes (NaHCO₃, HCl) to remove unreacted reagents . For targeted drug design, molecular docking with enzymes (e.g., Plasmodium falciparum Prolyl-tRNA-synthetase) guides functional group selection .
Q. What are the thermodynamic and kinetic considerations for scaling up the synthesis of this compound?
- Methodological Answer : Optimize heat transfer during exothermic steps (e.g., hydrazine addition) using jacketed reactors. For crystallization, slow cooling (-20°C) improves yield by reducing inclusion of impurities. Kinetic studies (e.g., via in-situ FTIR) identify rate-limiting steps, such as cyclocondensation, which may require catalyst screening (e.g., BF₃·Et₂O) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
